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Abstract
Vacuolar protein sorting 35 (VPS35) is a pivotal component of the retromer complex, a cellular

machinery essential for the sorting and trafficking of transmembrane proteins. Its proper

localization is critical for maintaining cellular homeostasis, and its mislocalization is implicated

in a range of neurodegenerative diseases and cancers.[1][2] This technical guide provides an

in-depth overview of the cellular localization of VPS35 in various cell types, presents detailed

experimental protocols for its study, and visualizes key pathways and workflows. A

comprehensive understanding of VPS35's subcellular distribution is paramount for elucidating

its function in health and disease and for the development of targeted therapeutics.

Introduction to VPS35 and the Retromer Complex
VPS35 is the core scaffold protein of the retromer complex, a highly conserved protein

assembly that orchestrates the retrograde transport of cargo proteins from endosomes to the

trans-Golgi network (TGN).[1][2][3] The retromer complex is composed of two main

subcomplexes: the cargo-selective complex (CSC), a trimer of VPS35, VPS26, and VPS29,

and the membrane-deforming sorting nexin (SNX) dimer.[4][5][6] Within the CSC, VPS35 plays

the central role of recognizing and binding to specific cargo proteins, ensuring their proper

recycling and preventing their degradation in lysosomes.[1][4] This trafficking role is

fundamental to a multitude of cellular processes, including receptor signaling, autophagy, and

mitochondrial homeostasis.[1][4]
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Cellular Localization of VPS35
VPS35 exhibits a widespread expression across various human tissues, underscoring its

fundamental role in cellular function.[1] Its subcellular localization is predominantly associated

with the endo-lysosomal system and the TGN, consistent with its function in protein trafficking.

General Subcellular Distribution
Immunofluorescence and subcellular fractionation studies have consistently demonstrated that

VPS35 is primarily localized to:

Endosomes: As a key component of the retromer, VPS35 is enriched in early endosomes,

where it participates in the sorting of internalized cargo.[7]

Trans-Golgi Network (TGN): VPS35 facilitates the retrograde transport of proteins from

endosomes back to the TGN for reuse.[1][7]

Lysosomes: The Human Protein Atlas reports localization of VPS35 to lysosomes.[8]

Mitochondria: Some studies suggest a mitochondrial localization of VPS35, where it may be

involved in regulating mitochondrial dynamics.[3] However, this localization is not as firmly

established as its endosomal and TGN residence.[3]

Localization in Different Cell Types
The precise subcellular distribution of VPS35 can vary depending on the cell type and its

physiological state.

Table 1: Qualitative Summary of VPS35 Cellular Localization in Different Cell Types
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Cell Type
Primary
Localization

Other Reported
Locations

Key Functions
Related to
Localization

Neuronal Cells

Endosomes, Trans-

Golgi Network (TGN),

Cell Soma, Axons,

Dendrites[3][7][9][10]

Synaptic vesicles,

Mitochondria

Trafficking of

neurotransmitter

receptors (e.g., AMPA,

dopamine receptors),

APP processing,

synaptic plasticity.[4]

[6][11]

Epithelial Cells
Endosomes, TGN,

Cytoplasm[12]
Lysosomes[8]

Transcytosis,

maintenance of cell

polarity.

Immune Cells

(Microglia)
Endosomes, TGN

Not extensively

detailed in search

results

Regulation of

inflammatory

responses, trafficking

of immune receptors

like TREM2.[4]

Fibroblasts
Endosomes, TGN,

Cytoplasm
Mitochondria[3][4]

General protein

trafficking and

recycling.

In neurons, a highly polarized cell type, the localization of VPS35 is critical for proper synaptic

function and overall neuronal health.[1] VPS35 is found throughout the neuron, including the

cell body (soma), axons, and dendrites.[3][7][10] It is enriched in endosomes and the TGN

within these compartments.[7][10] This distribution is essential for the trafficking of critical

neuronal proteins, including:

Amyloid Precursor Protein (APP): VPS35-mediated retromer function is crucial for the proper

trafficking and processing of APP, and its dysfunction is linked to Alzheimer's disease.[1]

Neurotransmitter Receptors: The retromer complex is involved in the recycling of AMPA and

dopamine receptors, which is vital for synaptic plasticity and neurotransmission.[4][6][11]
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Mitochondrial Proteins: Emerging evidence suggests a role for VPS35 in regulating

mitochondrial dynamics and the transport of mitochondrial proteins.[1]

In epithelial cells, VPS35 plays a key role in maintaining cell polarity and in the process of

transcytosis, the transport of molecules from one side of the cell to the other. Its localization to

endosomes and the TGN is consistent with these functions.[7] The Human Protein Atlas shows

ubiquitous cytoplasmic expression in various epithelial cell types.[12]

In immune cells such as microglia, VPS35 is involved in regulating inflammatory responses.[1]

For instance, it mediates the trafficking of the TREM2 receptor, a protein implicated in

Alzheimer's disease.[4] While its primary localization is expected to be endosomal and TGN-

associated, detailed high-resolution localization studies in various immune cell subtypes are an

active area of research.

In fibroblasts, which are often used as a model system for studying basic cellular processes,

VPS35 is found in the cytoplasm, with prominent localization to endosomes and the TGN.[4]

Studies using fibroblasts from Parkinson's disease patients with VPS35 mutations have

revealed alterations in mitochondrial dynamics, further supporting a potential role for VPS35 at

the mitochondria in these cells.[3][9]

Experimental Protocols
Determining the subcellular localization of VPS35 relies on a combination of microscopy and

biochemical techniques. Below are detailed protocols for two key experimental approaches.

Immunofluorescence Staining for VPS35
This protocol provides a general framework for visualizing VPS35 in adherent cells using

immunofluorescence microscopy.

Materials:

Adherent cells grown on glass coverslips

Phosphate-Buffered Saline (PBS)

Fixative: 4% Paraformaldehyde (PFA) in PBS
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Permeabilization Buffer: 0.1-0.5% Triton X-100 or Saponin in PBS

Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or normal serum from the secondary

antibody host species in PBS

Primary Antibody: Anti-VPS35 antibody (validated for immunofluorescence)

Secondary Antibody: Fluorophore-conjugated antibody against the host species of the

primary antibody

Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)

Mounting Medium

Fluorescence Microscope

Procedure:

Cell Culture: Plate cells on sterile glass coverslips in a petri dish or multi-well plate and

culture until they reach the desired confluency.

Washing: Gently aspirate the culture medium and wash the cells twice with PBS.

Fixation: Fix the cells by incubating with 4% PFA for 15-20 minutes at room temperature.

Washing: Wash the cells three times with PBS for 5 minutes each.

Permeabilization: Permeabilize the cells with Permeabilization Buffer for 10-15 minutes at

room temperature. This step is crucial for allowing the antibodies to access intracellular

antigens.

Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1

hour at room temperature.

Primary Antibody Incubation: Dilute the anti-VPS35 primary antibody in Blocking Buffer to its

optimal concentration. Incubate the coverslips with the diluted primary antibody for 1-2 hours

at room temperature or overnight at 4°C in a humidified chamber.
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Washing: Wash the cells three times with PBS for 5 minutes each.

Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in

Blocking Buffer. Incubate the coverslips with the diluted secondary antibody for 1 hour at

room temperature, protected from light.

Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

Nuclear Staining: Incubate the cells with DAPI solution for 5-10 minutes at room temperature

to stain the nuclei.

Mounting: Mount the coverslips onto glass slides using a drop of mounting medium.

Imaging: Visualize the cells using a fluorescence microscope equipped with the appropriate

filters for the chosen fluorophores.

Subcellular Fractionation for VPS35 Analysis
This protocol describes a method for separating cellular components into different fractions to

determine the relative abundance of VPS35 in each.

Materials:

Cultured cells or tissue sample

Homogenization Buffer (e.g., hypotonic buffer with protease inhibitors)

Dounce homogenizer or syringe with a narrow-gauge needle

Centrifuge and ultracentrifuge

Fractionation buffers for different organelles (e.g., nuclear, mitochondrial, cytosolic)

SDS-PAGE and Western blotting reagents

Anti-VPS35 antibody (validated for Western blotting)

Antibodies for organelle-specific markers (e.g., Histone H3 for nucleus, COX IV for

mitochondria, GAPDH for cytosol)
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Procedure:

Cell Harvesting: Harvest cells by scraping or trypsinization and wash with ice-cold PBS. For

tissues, mince the tissue on ice.

Homogenization: Resuspend the cell or tissue pellet in ice-cold Homogenization Buffer.

Homogenize the sample using a Dounce homogenizer or by passing it through a syringe

with a narrow-gauge needle until cells are adequately lysed. Monitor lysis under a

microscope.

Nuclear Fractionation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10

minutes at 4°C. The pellet contains the nuclear fraction. The supernatant contains the

cytoplasm, mitochondria, and other organelles.

Cytosolic and Mitochondrial Fractionation: Carefully collect the supernatant from the

previous step and centrifuge it at a higher speed (e.g., 10,000-20,000 x g) for 20-30 minutes

at 4°C. The resulting supernatant is the cytosolic fraction. The pellet contains the

mitochondrial fraction.

Microsomal Fractionation (optional): The supernatant from the mitochondrial spin can be

further centrifuged at a very high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the

microsomal fraction (containing endosomes and ER).

Washing and Lysis of Fractions: Wash each pellet with an appropriate buffer and then lyse

the fractions to solubilize the proteins.

Protein Quantification: Determine the protein concentration of each fraction using a protein

assay (e.g., BCA or Bradford assay).

Western Blot Analysis: Separate equal amounts of protein from each fraction by SDS-PAGE

and transfer to a membrane. Probe the membrane with the anti-VPS35 antibody to detect its

presence in each fraction. To validate the purity of the fractions, probe separate blots with

antibodies against organelle-specific markers.

Mandatory Visualizations
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Caption: VPS35 is central to the retromer complex, mediating cargo recycling.

Experimental Workflows

Immunofluorescence Workflow for VPS35
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Caption: Workflow for visualizing VPS35 subcellular localization.

Subcellular Fractionation Workflow for VPS35
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Caption: Workflow for biochemical analysis of VPS35 distribution.

Conclusion
The subcellular localization of VPS35 to endosomes and the TGN is a conserved feature

across different cell types and is intrinsically linked to its canonical role in retromer-mediated

protein trafficking. In specialized cells like neurons, its distribution throughout the cell, including

axons and dendrites, highlights its importance in maintaining complex cellular functions. The

potential localization of VPS35 to other organelles, such as mitochondria, suggests novel, non-

canonical functions that warrant further investigation. Understanding the precise cellular

address of VPS35 in various physiological and pathological contexts is crucial for developing

therapeutic strategies that target the intricate trafficking pathways it governs. The experimental

protocols and workflows provided in this guide offer a robust framework for researchers to

further unravel the complex cellular choreography of VPS35.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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